TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE
Overview
Description
TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE typically involves the reaction of indole with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it into indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways:
Molecular Targets: It binds to specific receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
- 1-INDOLECARBOXYLIC ACID TERT-BUTYL ESTER
- N-TERT-BUTOXYCARBONYLINDOLE
- N-BUTYLOXYCARBONYLINDOLE
Comparison: TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE is unique due to its specific tert-butyl ester group, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This makes it particularly useful in synthetic chemistry and drug development .
Properties
CAS No. |
61698-94-0 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl 1H-indole-3-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)10-8-14-11-7-5-4-6-9(10)11/h4-8,14H,1-3H3 |
InChI Key |
OYMQDOGRYFONRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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